molecular formula C18H18O5 B566003 Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate CAS No. 1796932-84-7

Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate

Katalognummer: B566003
CAS-Nummer: 1796932-84-7
Molekulargewicht: 314.337
InChI-Schlüssel: XKQSPRURVDKOAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate typically involves the esterification of 2’-Hydroxy-3’-benzyloxybenzoic acid with ethyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is widely used in scientific research, particularly in the following fields:

Wirkmechanismus

The mechanism of action of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and benzyloxy groups play a crucial role in binding to these targets, thereby modulating their activity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and benzyloxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

1796932-84-7

Molekularformel

C18H18O5

Molekulargewicht

314.337

IUPAC-Name

ethyl 3-(2-hydroxy-3-phenylmethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C18H18O5/c1-2-22-17(20)11-15(19)14-9-6-10-16(18(14)21)23-12-13-7-4-3-5-8-13/h3-10,21H,2,11-12H2,1H3

InChI-Schlüssel

XKQSPRURVDKOAA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O

Synonyme

2-Hydroxy-β-oxo-3-(phenylmethoxy)benzenepropanoic Acid Ethyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.